![molecular formula C28H25FN2O3S B3569210 N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3569210.png)
N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DBFG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmaceutical applications. DBFG belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which are known to have therapeutic effects on various neurological disorders.
Mechanism of Action
N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as an inhibitor of the GlyT1 transporter, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide increases the availability of glycine in the synaptic cleft, which enhances the activity of the NMDA receptor. This, in turn, leads to improved cognitive function and memory processes.
Biochemical and Physiological Effects:
N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have several biochemical and physiological effects. It has been shown to increase the release of glutamate, a neurotransmitter involved in learning and memory processes. N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for laboratory experiments. It has high selectivity for the GlyT1 transporter, which makes it a useful tool for studying the role of GlyT1 in neurological disorders. However, N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has limited water solubility, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for research on N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the potential therapeutic effects of N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide on other neurological disorders, such as depression and anxiety. Another area of research is the development of more water-soluble forms of N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, which would make it easier to administer in experiments. Additionally, research on the long-term effects of N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide on cognitive function and memory processes is needed to fully understand its potential as a therapeutic agent.
Scientific Research Applications
N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic effects on various neurological disorders, including schizophrenia, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). GlyT1 inhibitors such as N~1~,N~1~-dibenzyl-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide have been found to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N,N-dibenzylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O3S/c29-25-16-18-26(19-17-25)31(35(33,34)27-14-8-3-9-15-27)22-28(32)30(20-23-10-4-1-5-11-23)21-24-12-6-2-7-13-24/h1-19H,20-22H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBHIWCKADXLAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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